(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 624724-05-6) is a structurally complex heterocyclic molecule with a molecular formula of C₃₂H₃₈ClN₃O₂S₂ and a molecular weight of 596.2 g/mol . Its core structure comprises:
- A thiazolidin-4-one ring with a 2-thioxo modification.
- A pyrazole ring substituted with a 3-chloro-4-methoxyphenyl group and a phenyl group.
- A dodecyl chain (C₁₂H₂₅) at the 3-position of the thiazolidinone ring.
- A (5Z)-configured methylene bridge linking the pyrazole and thiazolidinone moieties.
This compound belongs to a class of thiazolidinone-pyrazole hybrids, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
CAS No. |
624724-05-6 |
|---|---|
Molecular Formula |
C32H38ClN3O2S2 |
Molecular Weight |
596.2 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-dodecyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H38ClN3O2S2/c1-3-4-5-6-7-8-9-10-11-15-20-35-31(37)29(40-32(35)39)22-25-23-36(26-16-13-12-14-17-26)34-30(25)24-18-19-28(38-2)27(33)21-24/h12-14,16-19,21-23H,3-11,15,20H2,1-2H3/b29-22- |
InChI Key |
MBHMKRITKQYVBT-IADYIPOJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiazolidinone derivative and a pyrazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone core and conjugated methylene group are susceptible to oxidation. Common oxidizing agents and conditions include:
Oxidation of the dodecyl chain is not typically observed under mild conditions due to its saturated alkyl nature.
Reduction Reactions
The thioxo group (C=S) and conjugated double bond in the methylene bridge are primary reduction targets:
The dodecyl chain remains inert under these conditions.
Substitution Reactions
The nitrogen atoms in the pyrazole and thiazolidinone rings participate in nucleophilic and electrophilic substitutions:
Nucleophilic Substitution
Electrophilic Substitution
Limited reactivity observed due to electron-withdrawing groups (Cl, OCH₃) on the phenyl ring.
Cycloaddition and Rearrangement
The methylene bridge (C=C) participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Six-membered cycloadduct with fused rings | 45–60% | |
| Tetracyanoethylene | Dichloromethane, RT | Electron-deficient cycloadduct | 30–50% |
Solvent and Catalytic Effects
Reaction efficiency is influenced by the dodecyl chain’s hydrophobicity:
-
Polar solvents (e.g., DMF, DMSO) improve solubility of intermediates .
-
Ultrasound irradiation reduces reaction time by 40–60% in substitution and cycloaddition reactions .
-
Proline-based deep eutectic solvents enhance yields in Knoevenagel condensations (e.g., methylene bridge formation) .
Stability and Degradation
-
Thermal stability : Decomposes above 200°C via cleavage of the thiazolidinone ring.
-
Photodegradation : UV exposure induces cis-trans isomerization of the methylene bridge, altering bioactivity .
Comparative Reactivity of Analogues
| Modification | Reactivity Trend | Key Difference |
|---|---|---|
| Shorter alkyl chains (e.g., butyl) | Faster oxidation and reduction kinetics | Reduced steric hindrance |
| Bulkier substituents (e.g., aryl) | Lower cycloaddition yields | Steric blocking of the methylene bridge |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the pyrazole and thiazolidinone moieties suggests that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests that it might exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with molecular targets through its various functional groups. The pyrazole ring may bind to specific enzymes or receptors, while the thiazolidinone moiety could interact with other biomolecules, leading to a range of biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The uniqueness of this compound lies in its specific substituent combination , which distinguishes it from structurally related molecules. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Alkyl Chain Length :
- The dodecyl chain (C₁₂) in the target compound significantly increases lipophilicity compared to shorter chains (e.g., ethyl, hexyl). This may enhance tissue penetration but could reduce aqueous solubility .
- In contrast, ethyl- or methyl-substituted analogs exhibit higher solubility but lower bioavailability .
Fluoro- or methyl-substituted analogs (e.g., 3-fluoro-4-methylphenyl) show altered binding affinities due to differences in steric and electronic properties .
Shorter-chain derivatives are more commonly associated with metabolic disorders (e.g., thiazolidinediones for diabetes) due to their polar nature .
Table 2: Physicochemical Properties
| Property | Target Compound | Ethyl-Substituted Analog | Hexyl-Substituted Analog |
|---|---|---|---|
| LogP | ~7.2 (estimated) | ~3.1 | ~5.8 |
| Water Solubility | Poor | Moderate | Low |
| Bioavailability | High (lipophilic) | Moderate | Moderate |
Biological Activity
The compound (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. Thiazolidinones have garnered significant attention in medicinal chemistry due to their potential therapeutic effects against various diseases, including cancer, diabetes, and infections.
Structural Characteristics
This compound features a thiazolidinone core with a dodecyl chain and a substituted pyrazole moiety. The presence of the thioxo group at position 2 and the methylene bridge enhances its biological profile by allowing for various interactions with biological targets.
Biological Activities
The biological activities of thiazolidinone derivatives are well-documented, showcasing a wide range of pharmacological effects. The specific activities associated with the compound include:
1. Anticancer Activity
Thiazolidinones have shown promising anticancer properties. Studies indicate that modifications on the thiazolidinone scaffold can lead to enhanced cytotoxicity against various cancer cell lines. For example, derivatives similar to the compound under discussion have been linked to cell cycle arrest and apoptosis induction in cancer cells, suggesting potential as chemotherapeutic agents .
2. Antidiabetic Effects
Compounds within this class often exhibit antidiabetic activity through mechanisms such as PPARγ agonism, which is crucial for glucose metabolism regulation. The thiazolidinone structure is known to enhance insulin sensitivity and reduce blood glucose levels .
4. Antioxidant Activity
The antioxidant capacity of thiazolidinones is significant, with studies showing that certain derivatives can scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress-related damage .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key factors include:
- Substituents on the thiazolidinone ring : Variations in substituents can enhance or diminish biological activity.
- Length and branching of alkyl chains : Longer hydrophobic chains may improve membrane permeability and bioavailability.
- Functional groups : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets .
Case Studies
Several studies have investigated the biological activities of thiazolidinone derivatives:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this thiazolidinone derivative to improve yield and purity?
- Methodological Answer : The compound’s core structure can be synthesized via a condensation-cyclization reaction between a substituted pyrazole-aldehyde and thiosemicarbazide under acidic conditions (e.g., acetic acid/sodium acetate). Key steps include:
- Refluxing the mixture for 2–8 hours to ensure complete cyclization .
- Purification via recrystallization using DMF/ethanol or column chromatography (petroleum ether/ethyl acetate, 4:1) to isolate the Z-isomer .
- Monitoring reaction progress via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) and confirming purity with NMR and FT-IR .
Q. What analytical techniques are critical for confirming the Z-configuration of the exocyclic double bond?
- Methodological Answer :
- 1H-NMR : Look for coupling constants (J ≈ 7.5–12.3 Hz) and deshielded vinyl proton signals (δ 5.20–5.30 ppm) characteristic of the Z-isomer .
- X-ray crystallography : Resolve spatial arrangement of substituents around the double bond (if crystalline material is obtainable) .
- UV-Vis spectroscopy : Compare λmax with known Z/E analogs; Z-isomers often exhibit bathochromic shifts due to conjugation .
Q. How should researchers design preliminary biological assays to evaluate antimicrobial potential?
- Methodological Answer :
- In vitro screening : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using agar diffusion or microdilution assays .
- Positive controls : Compare activity to standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Dose-response analysis : Determine MIC/MBC values at concentrations ≤100 µg/mL to identify lead candidates .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity while minimizing cytotoxicity?
- Methodological Answer :
- SAR studies : Replace the dodecyl chain with shorter alkyl groups (e.g., methyl, ethyl) or polar substituents (e.g., hydroxyl, methoxy) to balance lipophilicity and solubility .
- Molecular docking : Model interactions with target enzymes (e.g., 14-α-demethylase for antifungal activity) to prioritize modifications that improve binding affinity .
- In silico ADMET : Predict toxicity profiles using software like SwissADME; avoid groups with high hepatotoxicity risk (e.g., nitro, thiol) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assay protocols : Ensure consistent inoculum size, growth media, and incubation conditions to reduce variability .
- Re-evaluate compound stability : Test degradation in DMSO or aqueous buffers via HPLC to confirm bioactivity correlates with intact structure .
- Cross-validate with structural analogs : Compare activity trends in derivatives with systematic substituent changes to identify critical functional groups .
Q. How can researchers validate the compound’s mechanism of action using computational and experimental approaches?
- Methodological Answer :
- Molecular dynamics simulations : Simulate binding to proposed targets (e.g., bacterial DNA gyrase) over 100+ ns to assess binding stability .
- Enzyme inhibition assays : Measure IC50 against purified targets (e.g., β-lactamase) using fluorogenic substrates .
- Resistance studies : Serial passage microbes under sub-MIC compound exposure; genomic sequencing identifies mutations linked to resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
